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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor T025's cross-reactivity with
other kinases, supported by experimental data. T025 is a potent, orally active inhibitor of Cdc2-
like kinases (CLKs) and has shown significant anti-proliferative activities in various cancer cell
lines. Understanding its selectivity is crucial for its development as a therapeutic agent and its
use as a chemical probe.

Data Presentation: T025 Kinase Selectivity Profile

T025 has been comprehensively profiled against a panel of 468 kinases using the
KINOMEscan™ platform. The data reveals high potency and selectivity for the CLK and DYRK
families of kinases. The dissociation constants (Kd) for the primary targets are in the low
nanomolar to sub-nanomolar range. For the vast majority of other kinases tested, T025 shows
significantly lower affinity, demonstrating its high selectivity.
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. . ) Dissociation Constant (Kd)
Kinase Family Target Kinase

(nM)
CLK CLK1 4.8[1][2]
CLK2 0.096[1][2]
CLK3 6.5[1][2]
CLK4 0.61[1][2]
DYRK DYRK1A 0.074[1][2]
DYRK1B 1.5[1][2]
DYRK2 32[1]
Other Kinases Various (461 kinases) > 30

Note: The KINOMEscan-based kinase selectivity evaluation of T-025 against 468 kinases
revealed that no other kinases outside of the DYRK1 family had Kd values < 30 nmol/I,
indicating high selectivity. The complete dataset for all 468 kinases is not publicly available.

Experimental Protocols

The cross-reactivity of T025 was determined using a competitive binding assay, specifically the
KINOMEscan™ platform. This method quantifies the binding of a test compound to a panel of
kinases.

KINOMEscan™ Competition Binding Assay Protocol

This assay measures the ability of a test compound to compete with an immobilized, active-site
directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the
immobilized ligand is quantified using quantitative PCR (qPCR).

Materials:
o DNA-tagged kinases (panel of 468 kinases)

» Streptavidin-coated magnetic beads
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 Biotinylated small molecule affinity ligands

e Test compound (T025) dissolved in DMSO

e Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

o Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

e Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 uM non-biotinylated affinity ligand)
e gPCR reagents

Procedure:

« Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated
small molecule ligand to generate the affinity resin. The beads are then blocked to reduce
non-specific binding and washed to remove unbound ligand.

e Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound
(T025 at various concentrations) are combined in a multi-well plate. A DMSO control
(vehicle) is included. The plate is incubated with shaking to allow the binding reaction to
reach equilibrium.

» Washing: The affinity beads are washed extensively to remove unbound kinase and test
compound.

e Elution: The bound kinase is eluted from the beads by adding an elution buffer containing a
high concentration of a non-biotinylated affinity ligand.

» Quantification: The concentration of the eluted DNA-tagged kinase is measured by qPCR.

» Data Analysis: The amount of kinase measured by qPCR is plotted against the concentration
of the test compound. The dissociation constant (Kd) is determined by fitting the data to a
dose-response curve. A lower Kd value indicates a stronger binding affinity between the
inhibitor and the kinase.

Mandatory Visualization
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Caption: Experimental workflow for KINOMEscan™ assay.
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Caption: T025 inhibits CLK and DYRK kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [T025 Kinase Inhibitor: A Comparative Guide to Cross-
Reactivity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621720/docs#t025-kinase-inhibitor-a-comparative-
guide-to-cross-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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